molecular formula C16H16Cl2N2O2 B5707558 N-(2,4-DICHLOROPHENYL)-N'-(4-METHOXYPHENETHYL)UREA

N-(2,4-DICHLOROPHENYL)-N'-(4-METHOXYPHENETHYL)UREA

Cat. No.: B5707558
M. Wt: 339.2 g/mol
InChI Key: WWIGRUSCDSFULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DICHLOROPHENYL)-N’-(4-METHOXYPHENETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of both chlorinated and methoxylated aromatic rings in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DICHLOROPHENYL)-N’-(4-METHOXYPHENETHYL)UREA typically involves the reaction of 2,4-dichloroaniline with 4-methoxyphenethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-DICHLOROPHENYL)-N’-(4-METHOXYPHENETHYL)UREA may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DICHLOROPHENYL)-N’-(4-METHOXYPHENETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DICHLOROPHENYL)-N’-(4-METHOXYPHENETHYL)UREA depends on its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DICHLOROPHENYL)-N’-(4-METHOXYPHENYL)UREA: Similar structure but lacks the ethyl group.

    N-(2,4-DICHLOROPHENYL)-N’-(4-HYDROXYPHENETHYL)UREA: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(2,4-DICHLOROPHENYL)-N’-(4-METHOXYPHENETHYL)UREA is unique due to the presence of both 2,4-dichlorophenyl and 4-methoxyphenethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-22-13-5-2-11(3-6-13)8-9-19-16(21)20-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIGRUSCDSFULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.